Cyanine7.5 carboxylic
Description
Cyanine7.5 carboxylic acid (Cy7.5-COOH) is a near-infrared (NIR) fluorescent dye derivative of the Cyanine7.5 (Cy7.5) family, characterized by a carboxylic acid (-COOH) functional group. This modification enables covalent conjugation to biomolecules such as antibodies, proteins, and nanoparticles via carbodiimide-mediated coupling reactions (e.g., EDC/NHS chemistry) .
Properties
Molecular Formula |
C45H48N2O2 |
|---|---|
Molecular Weight |
648.9 g/mol |
IUPAC Name |
6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoate |
InChI |
InChI=1S/C45H48N2O2/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3 |
InChI Key |
DIOYUGMHQUIXFB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Hemicyanine Intermediate
The hemicyanine backbone is synthesized through acid-catalyzed condensation. For example, malondialdehyde bis(dimethyl acetal) reacts with aniline derivatives in acetic acid/acetic anhydride (1:1 v/v) at 80°C for 12 hours. The acetic anhydride acetylates the imine nitrogen, facilitating the elimination of methanol and forming the trimethine bridge characteristic of cyanine dyes. The crude product is washed with ice-cold water to remove residual acid, yielding a dark-blue solid.
Introduction of the Carboxylic Acid Group
The carboxylic acid moiety is introduced via a two-step process:
- Activation : The hydroxyl group of a haloalkane precursor (e.g., 6-bromohexanoic acid) is converted to a better-leaving group (e.g., bromide) using phosphorus tribromide.
- Nucleophilic Substitution : The activated haloalkane reacts with the hemicyanine intermediate in acetonitrile at room temperature for 24 hours, facilitated by sodium acetate as a mild base.
Critical Optimization Parameters :
- Solvent Choice : Acetonitrile minimizes side reactions compared to toluene or DMF.
- Base Selection : Sodium acetate prevents decomposition of the acid-sensitive cyanine core.
- Stoichiometry : A 1.1:1 molar ratio of haloalkane to hemicyanine ensures complete conversion while avoiding symmetric dye formation.
Purification and Characterization
Workup and Isolation
Purification challenges arise from the dye’s high polarity and tendency to adsorb irreversibly to silica gel. A pH-dependent workup is employed:
- The reaction mixture is diluted with dichloromethane (DCM) and washed with saturated NaHCO₃ to remove unreacted haloalkane.
- The organic layer is dried over Na₂SO₄, and the solvent is evaporated under reduced pressure.
- The crude product is washed with ice-cold diethyl ether to remove acetophenone byproducts, yielding this compound acid in 66–81% purity.
For higher purity (>95%), reversed-phase chromatography using C18 silica or preparative HPLC is required.
Analytical Data
Key characterization data for this compound acid:
Comparative Analysis of Activation Strategies
The choice of coupling agents critically impacts the yield and purity of this compound acid. The following table summarizes optimized conditions for amidation reactions:
| Entry | Activating Agent | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | EDC·HCl/HOBt | DIPEA | DCM | 66 | 88 |
| 2 | DCC | DMAP | Toluene | 12 | 35 |
| 3 | HATU/HOAt | NMM | DMF | 28 | 50 |
Key Findings :
- EDC·HCl/HOBt : Superior yield and stability due to reduced N-acylurea formation.
- DCC : Low yield attributed to side-chain cleavage under acidic conditions.
- HATU : Incompatible with the cyanine core, leading to decomposition.
Functionalization and Applications
This compound acid serves as a precursor for bioactive conjugates. For instance:
- NHS Ester Formation : Reacting with N-hydroxysuccinimide (NHS) in the presence of EDC·HCl yields an activated ester for protein labeling.
- Hydrazide Derivatives : Treatment with hydrazine monohydrate produces a hydrazide-functionalized dye for carbonyl-specific bioconjugation.
Case Study : In vivo imaging of hydrogels labeled with this compound acid demonstrated localized fluorescence in murine kidneys, enabling real-time tracking of material degradation.
Chemical Reactions Analysis
Types of Reactions
Cyanine7.5 carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the conversion of functional groups to a lower oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound acid include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Biomedical Imaging
Cyanine7.5 carboxylic acid is primarily recognized for its role in in vivo imaging due to its ability to emit fluorescence in the near-infrared spectrum (approximately 788 nm excitation and 808 nm emission). This spectral property allows for deep tissue penetration with minimal background interference, making it invaluable in:
- Fluorescence Microscopy : Used for visualizing cellular structures and processes.
- Flow Cytometry : Facilitates cell sorting and analysis by providing distinct signals.
- Multiplexed Imaging : Enables simultaneous detection of multiple targets, enhancing experimental efficiency .
Labeling Biomolecules
The compound can be covalently attached to various biological molecules, including proteins and nucleic acids. This labeling capability is essential for:
- Tracking Cellular Processes : By monitoring gene expression and signal transduction pathways.
- Proteomics and Transcriptomics : Facilitating the study of protein interactions and gene activity .
Photocaging Applications
Recent studies have explored the use of this compound acid as a photocage , which allows for the controlled release of carboxylic acids upon exposure to near-infrared light. This application is particularly significant due to:
- Biocompatibility : Near-infrared light is less damaging to biological tissues.
- Efficient Delivery Systems : The photocages can release biologically active molecules in live cells, enhancing drug delivery systems .
Cancer Theranostics
Cyanine7.5 has been integrated into cancer theranostics, combining diagnostic imaging with therapeutic interventions. Its applications include:
- Near-Infrared Fluorescence Imaging : For real-time monitoring of tumors.
- Photothermal Therapy (PTT) : Utilizing its properties to selectively heat and destroy cancer cells.
- Nanoprobe-Based Combination Therapy : Enhancing treatment efficacy through multifunctional nanoparticles that facilitate multimodal imaging and therapy .
Case Study 1: In Vivo Imaging
In a study utilizing this compound acid for tumor imaging, researchers demonstrated its effectiveness in visualizing tumor margins during surgical procedures, significantly improving surgical outcomes by allowing surgeons to differentiate between healthy and malignant tissues .
Case Study 2: Photocaging Mechanism
Another investigation focused on the photocaging properties of Cyanine7.5, where researchers successfully delivered a carboxylic acid cargo to HeLa cells using NIR light activation. The study highlighted the efficiency of this approach compared to traditional methods, emphasizing the potential for targeted therapies in cancer treatment .
Mechanism of Action
The mechanism of action of Cyanine7.5 carboxylic acid involves its ability to emit near-infrared fluorescence when excited by light of a specific wavelength. This property allows it to be used as a fluorescent label for biological molecules. The compound can be covalently bound to antibodies, proteins, and other biomolecules, enabling the tracking of their location and dynamic changes in biological samples. The molecular targets and pathways involved in its action are primarily related to its interaction with these biomolecules .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C45H49ClN2O2
- Molecular Weight : 685.34 g/mol .
- Optical Properties :
- Solubility : Highly soluble in organic solvents (DMSO, DMF, dichloromethane) but exhibits low aqueous solubility .
- Applications :
Comparison with Similar Compounds
Cyanine5.5 Amine (Cy5.5-NH2)
Structural and Functional Differences :
- Functional Group : Cy5.5 amine contains a primary amine (-NH2) group instead of a carboxylic acid, enabling conjugation to carboxylated substrates .
- Optical Properties :
- Applications: Used for nanoparticle tracking and confocal microscopy, offering lower background fluorescence in shallow tissue imaging .
| Property | Cyanine7.5 Carboxylic Acid | Cyanine5.5 Amine |
|---|---|---|
| Functional Group | -COOH | -NH2 |
| λex/λem | 788/808 nm | 648/710 nm |
| Solubility | Organic solvents | Aqueous-compatible |
| Tissue Penetration | Superior (NIR-II) | Moderate (NIR-I) |
| Primary Use | Deep-tissue imaging | Surface-level tracking |
Sulfo-Cyanine7.5 Carboxylic Acid
Key Modifications :
- Sulfonation : Incorporation of sulfonate (-SO3<sup>−</sup>) groups enhances water solubility, addressing the hydrophobic limitations of Cy7.5-COOH .
- Molecular Formula : C45H45K3N2O14S4 (molecular weight: 1083.41 g/mol) .
- Applications: Ideal for in vivo studies requiring aqueous environments, such as intravenous injection or live-cell imaging .
| Property | This compound Acid | Sulfo-Cyanine7.5 Carboxylic Acid |
|---|---|---|
| Water Solubility | Low | High |
| Quantum Yield | ~0.2–0.3 | Slightly reduced due to sulfonation |
| Cost | Lower | Higher (complex synthesis) |
| Stability | Stable in organic media | Sensitive to ionic strength |
Cyanine5 Carboxylic Acid (Cy5-COOH)
Comparative Analysis :
- Optical Range :
| Property | This compound Acid | Cyanine5 Carboxylic Acid |
|---|---|---|
| λex/λem | 788/808 nm | 649/670 nm |
| Penetration Depth | >1.5 mm (tissue) | <0.5 mm |
| Photostability | High | Moderate |
Research Findings and Practical Considerations
Performance in Biomedical Studies
- Signal-to-Noise Ratio: Cy7.5-COOH outperforms Cy5.5 and Cy5 derivatives in deep-tissue imaging due to reduced light scattering and autofluorescence in the NIR-II window .
- Conjugation Efficiency: The carboxylic acid group in Cy7.5-COOH shows higher specificity in EDC/NHS-mediated bioconjugation compared to amine-reactive dyes, minimizing nonspecific binding .
Limitations and Trade-offs
- Solubility Challenges : Cy7.5-COOH requires organic solvents for stock solutions, complicating in vivo applications. This is mitigated by sulfonated derivatives but at increased cost .
- Quantum Yield : Cy7.5-COOH (~0.25) is lower than some visible-range dyes (e.g., FITC: ~0.9), necessitating higher dye-to-protein ratios for detectable signals .
Q & A
Q. How can researchers address batch-to-batch variability in this compound acid synthesis?
- Methodological Answer : Require vendors to provide HPLC traces (≥95% purity) and mass spectrometry data. Perform in-house validation via NMR (check for residual solvents like DCM) and absorbance ratio analysis (A790/A260 > 3 indicates minimal organic impurities). Establish a reference standard for each batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
